molecular formula C15H26N2O B12495937 (1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone

(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B12495937
M. Wt: 250.38 g/mol
InChI Key: LRAMWHWHWAJACI-UHFFFAOYSA-N
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Description

(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone is a compound that features a cyclopentyl group attached to a piperidine ring, which is further connected to a pyrrolidine ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone typically involves the formation of the piperidine and pyrrolidine rings followed by their subsequent coupling. One common method involves the catalytic hydrogenation of pyrrolylpyridine derivatives using palladium on carbon as a catalyst in the presence of hydrochloric acid. This method simplifies the preparation and allows for the use of readily available starting materials .

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Piperazin-1-yl)(pyrrolidin-1-yl)methanone
  • (Piperidin-4-yl)(pyrrolidin-1-yl)methanone

Uniqueness

(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

(1-cyclopentylpiperidin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H26N2O/c18-15(16-9-3-4-10-16)13-6-5-11-17(12-13)14-7-1-2-8-14/h13-14H,1-12H2

InChI Key

LRAMWHWHWAJACI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCCC(C2)C(=O)N3CCCC3

Origin of Product

United States

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